molecular formula C14H11BO2 B13038160 Phenanthren-4-ylboronic acid

Phenanthren-4-ylboronic acid

Cat. No.: B13038160
M. Wt: 222.05 g/mol
InChI Key: XFCGTMHIOJRSRP-UHFFFAOYSA-N
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Description

Phenanthren-4-ylboronic acid is an organic compound with the molecular formula C14H11BO2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenanthrene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenanthren-4-ylboronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a phenanthrene derivative is coupled with a boronic acid derivative in the presence of a palladium catalyst. The reaction typically requires a base, such as potassium carbonate, and is conducted under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production. The reaction conditions are carefully controlled to minimize by-products and maximize the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Phenanthren-4-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phenanthrene-4-carboxylic acid, phenanthren-4-ylborane, and various substituted phenanthrene derivatives .

Mechanism of Action

The mechanism of action of phenanthren-4-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as enzyme inhibition and molecular recognition. The boron atom in the compound acts as a Lewis acid, facilitating the formation of these covalent bonds .

Comparison with Similar Compounds

Similar Compounds

Comparison

Phenanthren-4-ylboronic acid is unique due to its phenanthrene ring structure, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and reactivity .

Properties

Molecular Formula

C14H11BO2

Molecular Weight

222.05 g/mol

IUPAC Name

phenanthren-4-ylboronic acid

InChI

InChI=1S/C14H11BO2/c16-15(17)13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9,16-17H

InChI Key

XFCGTMHIOJRSRP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)C=CC3=CC=CC=C32)(O)O

Origin of Product

United States

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